Thiazole, 4-(difluoromethyl)-
CAS No.: 1432754-57-8
Cat. No.: VC8240636
Molecular Formula: C4H3F2NS
Molecular Weight: 135.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432754-57-8 |
|---|---|
| Molecular Formula | C4H3F2NS |
| Molecular Weight | 135.14 g/mol |
| IUPAC Name | 4-(difluoromethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H |
| Standard InChI Key | GAXGRMKZGXSJLA-UHFFFAOYSA-N |
| SMILES | C1=C(N=CS1)C(F)F |
| Canonical SMILES | C1=C(N=CS1)C(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-(Difluoromethyl)thiazole consists of a five-membered thiazole ring (containing one sulfur and one nitrogen atom) with a difluoromethyl (-CF₂H) substituent at the 4-position. This substitution pattern distinguishes it from other thiazole derivatives, such as 2-(difluoromethyl)thiazoles or 5-arylthiazoles, which exhibit distinct electronic and steric properties . The difluoromethyl group enhances lipophilicity while introducing electronegative effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃F₂NS |
| Molecular Weight | 135.14 g/mol |
| IUPAC Name | 4-(Difluoromethyl)-1,3-thiazole |
| Boiling Point (Estimated) | 120–125°C |
| LogP (Octanol-Water) | 1.82 ± 0.3 |
Synthetic Routes
The synthesis of 4-(difluoromethyl)thiazole typically involves cyclocondensation or halogen-difluoromethyl exchange strategies:
Method 1: Cyclocondensation of Thioamides
Thioamides react with α-haloketones in the presence of a base (e.g., K₂CO₃) to form the thiazole core. For 4-substituted derivatives, pre-functionalized α-haloketones with difluoromethyl groups are employed. For example:
This method parallels the synthesis of 2-(difluoromethyl)thiazoles but requires precise control over regioselectivity .
Method 2: Halogen-Difluoromethyl Exchange
Bromine or iodine at the 4-position of thiazole can be replaced via nucleophilic substitution using difluoromethylating agents like (difluoromethyl)triphenylphosphonium bromide. For instance:
This approach is advantageous for late-stage functionalization .
Biological Activity and Mechanisms
Antimicrobial Properties
The electron-withdrawing difluoromethyl group may enhance interactions with bacterial enzymes. In a study of 2-bromo-5-(difluoromethyl)thiazole, moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) was reported . Similar activity is anticipated for 4-substituted analogs.
Industrial and Materials Science Applications
Agrochemical Development
Difluoromethyl-thiazoles are key intermediates in herbicides and fungicides. For instance, thiazopyr (a 2,4-disubstituted thiazole) inhibits root growth in monocotyledonous weeds by disrupting cell division. The 4-(difluoromethyl) variant could offer improved soil persistence and selectivity.
Optoelectronic Materials
The planar thiazole ring and electronegative substituents enable applications in organic semiconductors. Trifluoromethyl-thiazoles exhibit electron-deficient π-systems suitable for n-type semiconductors, though the -CF₂H group in 4-(difluoromethyl)thiazole may reduce conductivity compared to -CF₃ analogs.
Comparative Analysis with Analogous Thiazoles
Table 2: Comparison of Thiazole Derivatives
Key Insights:
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Substituent Position Matters: The 4-position’s electronic effects differ markedly from 2- or 5-substituted analogs, influencing reactivity and target affinity.
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Metabolic Stability: -CF₂H at C4 may offer better resistance to oxidative metabolism compared to -CF₃ groups.
Future Directions and Research Gaps
Unanswered Questions
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In Vivo Efficacy: No pharmacokinetic or toxicokinetic studies exist for 4-(difluoromethyl)thiazole.
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
Recommended Studies
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High-Throughput Screening: Evaluate anticancer and antimicrobial activity across diverse cell lines.
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Crystallographic Analysis: Resolve the compound’s binding mode with tubulin or microbial enzymes.
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